![molecular formula C2H5ClO2S B1354167 Methane, chloro(methylsulfonyl)- CAS No. 2351-74-8](/img/structure/B1354167.png)
Methane, chloro(methylsulfonyl)-
Overview
Description
Methane, chloro(methylsulfonyl)- is a useful research compound. Its molecular formula is C2H5ClO2S and its molecular weight is 128.58 g/mol. The purity is usually 95%.
The exact mass of the compound Methane, chloro(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Chloro(methanesulfonyl)methane, also known as Methane, chloro(methylsulfonyl)- or chloro(methylsulfonyl)methane, is an organosulfur compound . The primary targets of this compound are alcohols in the presence of a non-nucleophilic base .
Mode of Action
Chloro(methanesulfonyl)methane is highly reactive and functions as an electrophile . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Biochemical Pathways
Methanesulfonates, the products of the reaction of chloro(methanesulfonyl)methane with alcohols, are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . When treated with a Lewis acid, oxime methanesulfonates undergo facile Beckmann rearrangement .
Pharmacokinetics
It is known that the compound is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .
Result of Action
The result of the action of chloro(methanesulfonyl)methane is the production of methanesulfonates . These compounds are used as intermediates in various chemical reactions, including substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Biochemical Analysis
Biochemical Properties
Methane, chloro(methylsulfonyl)- plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with alcohols, where it reacts to form methanesulfonates. This reaction is facilitated by the presence of a non-nucleophilic base . Methane, chloro(methylsulfonyl)- also interacts with amines to form sulfonamides, which are important intermediates in many biochemical processes . The nature of these interactions involves the electrophilic attack of the methanesulfonyl group on nucleophilic sites of the biomolecules, leading to the formation of stable products.
Molecular Mechanism
The molecular mechanism of action of methane, chloro(methylsulfonyl)- involves its electrophilic properties. It exerts its effects by binding to nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition or activation of enzymes, depending on the specific interaction. For example, the formation of methanesulfonates from alcohols involves the generation of a highly reactive intermediate, sulfene, which then reacts with the alcohol to form the final product . This mechanism highlights the compound’s ability to modify biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methane, chloro(methylsulfonyl)- can change over time due to its stability and degradation. The compound is known to be stable under standard conditions but can degrade in the presence of water, alcohols, and amines . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to methane, chloro(methylsulfonyl)- can lead to significant changes in cellular metabolism and gene expression.
Metabolic Pathways
Methane, chloro(methylsulfonyl)- is involved in various metabolic pathways, particularly those involving the formation of methanesulfonates and sulfonamides. The compound interacts with enzymes such as alcohol dehydrogenases and amine oxidases, which facilitate its conversion to the corresponding products . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Biological Activity
Methane, chloro(methylsulfonyl)-, commonly known as methanesulfonyl chloride (MsCl), is an organosulfur compound with significant biological activity and applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological properties, mechanisms of action, and relevant case studies regarding its use.
Methanesulfonyl chloride (CH₃SO₂Cl) is a colorless liquid that is soluble in polar organic solvents but reacts vigorously with water and alcohols. Its electrophilic nature allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis. The compound can undergo reactions to form methanesulfonates and methanesulfonamides, which are crucial intermediates in many biological processes.
Key Reactions:
- Formation of Methanesulfonates : MsCl reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates. This reaction involves an E1cb elimination mechanism leading to the generation of sulfene (CH₂=SO₂), which then reacts with alcohols .
- Synthesis of Methanesulfonamides : When reacted with primary and secondary amines, MsCl produces methanesulfonamides. These compounds exhibit resistance to hydrolysis, making them stable under various conditions .
Biological Activity
The biological activity of methane, chloro(methylsulfonyl)- is primarily associated with its derivatives, particularly methanesulfonates and methanesulfonamides. These compounds have been studied for their potential therapeutic applications and toxicological profiles.
1. Pharmacological Applications
- Antimicrobial Activity : Methanesulfonamides have shown promise as antimicrobial agents. Studies indicate that certain derivatives exhibit significant inhibitory effects against bacterial strains, potentially due to their ability to disrupt cellular processes .
- Cancer Research : Some studies have explored the role of methanesulfonyl derivatives in cancer therapy. For instance, compounds derived from MsCl have been investigated for their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
2. Toxicological Concerns
- Acute Toxicity : Methanesulfonyl chloride is classified as highly toxic; exposure can lead to respiratory issues and skin irritation. Its reactivity with nucleophiles poses risks in both laboratory and industrial settings .
- Environmental Impact : Research indicates that derivatives like methanesulfonic acid (MSA) are biodegradable and less toxic than other sulfonic acids, suggesting a lower environmental impact when used appropriately .
Case Studies
Several case studies highlight the biological activity of methane, chloro(methylsulfonyl)- and its derivatives:
Scientific Research Applications
It appears the query is asking for information about the applications of "Methane, chloro(methylsulfonyl)-", which is also known as methanesulfonyl chloride or mesyl chloride .
Overview
Methanesulfonyl chloride is a simple organic sulfonyl chloride with a variety of uses . It is used to produce methanesulfonates and to generate sulfene .
Production
Methane sulfonyl chloride can be produced by the simultaneous hydrolysis and chlorination of methyl mercaptan using gaseous methyl mercaptan with gaseous chlorine at elevated temperatures in a saturated aqueous hydrochloric acid reaction matrix . It can also be manufactured from a mixture of methane, sulfur dioxide gas, and chlorine gas under light irradiation .
The reaction of methyl mercaptan with chlorine gas produces methanesulfonyl chloride with very high conversion yields, where chlorine gas must be present in amounts ranging from a stoichiometric level to an excess of 5% based on the amount of methyl mercaptan feed . The reaction is :
Applications
- Intermediate in chemical synthesis Methane sulfonyl chloride is used as an intermediate in the manufacture of corticosteroids, dyestuffs, and other organic chemicals .
- Metal Recovery and Refining It can be used in lithium-ion battery recycling flowsheets, as well as in other applications in the field of metal recovery and refining .
- Production of 1-methanesulfonyl-1,2-dihydroquinolines It can be reacted with Morita–Baylis–Hillman acetates to produce 1-methanesulfonyl-1,2-dihydroquinolines .
- treating leukemia and tumorous growths Several of its esters are also effective in treating leukemia and tumorous growths .
Properties
IUPAC Name |
chloro(methylsulfonyl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO2S/c1-6(4,5)2-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMGJAFJUYKKLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464985 | |
Record name | Chloromethylsulfonylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-74-8 | |
Record name | Chloro(methylsulfonyl)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2351-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethylsulfonylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloro(methanesulfonyl)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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